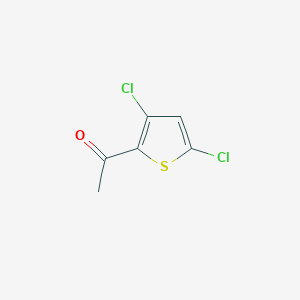

1-(3,5-Dichloro-thiophen-2-yl)-ethanone

Beschreibung

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to compounds with retained or enhanced biological activity. aablocks.com Thiophene derivatives have been integral to the development of a wide range of pharmaceuticals, including anti-inflammatory drugs like tiaprofenic acid, anticancer agents, and anticonvulsants such as tiagabine. nih.govyoutube.com The thiophene nucleus is also a key component in organic electronics, contributing to the creation of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The versatility of the thiophene ring, which allows for a wide range of substitution patterns, makes it a continuous focus of synthetic and applied chemical research. mdpi.com

Acyl thiophenes, which feature a ketone functional group attached to the thiophene ring, are highly valuable intermediates in organic synthesis. The ketone group is amenable to a vast array of chemical transformations, serving as a handle for carbon-carbon bond formation, reduction to alcohols, or conversion into other functional groups. nih.govnist.gov This reactivity allows for the elaboration of the thiophene core into more complex molecular architectures. A primary method for the synthesis of acyl thiophenes is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.comgoogle.com The reactivity and regioselectivity of this reaction are influenced by the substituents already present on the thiophene ring. Due to the presence of the ketone, 2-acetylthiophene (B1664040) derivatives are excellent precursors for synthesizing a variety of biologically active thiophene analogues. mdpi.com

The introduction of two chlorine atoms and an acetyl group onto a thiophene ring can result in several structural isomers, each with unique chemical and physical properties. The nomenclature precisely defines the position of each substituent on the thiophene ring, which is crucial for distinguishing between these isomers.

The target compound of this article is 1-(3,5-dichloro-thiophen-2-yl)-ethanone. In this isomer, the acetyl group is located at the C2 position of the thiophene ring, with chlorine atoms at the C3 and C5 positions. Its CAS number is 89281-26-5. bldpharm.com The synthesis of this compound would most likely proceed via the Friedel-Crafts acylation of 2,4-dichlorothiophene (B3031161) with an acetylating agent like acetyl chloride. While this compound is commercially available from chemical suppliers, specific experimental data regarding its synthesis and detailed spectroscopic characterization are not readily found in broad academic literature searches.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂OS |

| Molecular Weight | 195.07 g/mol |

| CAS Number | 89281-26-5 |

| Melting Point | Data not available in searched literature. |

| Boiling Point | Data not available in searched literature. |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR Spectrum | Data not available in searched literature. |

| Mass Spectrum | Data not available in searched literature. |

In contrast to the target compound, its isomer, 1-(2,5-dichloro-thiophen-3-yl)-ethanone, is well-documented in academic research. This compound has the acetyl group at the C3 position and chlorine atoms at the C2 and C5 positions. It is synthesized via the Friedel-Crafts acylation of 2,5-dichlorothiophene. This isomer serves as a valuable point of comparison for understanding the properties of dichlorinated thienyl ethanones. For instance, it has been used as a starting material for the synthesis of chalcone (B49325) derivatives with potential biological activities. nih.gov

Another related isomer is 1-(4,5-dichloro-thiophen-2-yl)-ethanone, where the acetyl group is at C2 and the chlorine atoms are at C4 and C5. A benzothiophene (B83047) analogue, 1-(3,6-dichlorobenzo[b]thiophen-2-yl)ethanone, has also been reported. sigmaaldrich.com

Table 2: Comparative Data of Dichlorinated Thienyl Ethanone (B97240) Isomers and Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₆H₄Cl₂OS | 195.07 | 89281-26-5 | N/A |

| 1-(2,5-Dichloro-thiophen-3-yl)-ethanone | C₆H₄Cl₂OS | 195.07 | 36157-40-1 | 37-40 |

| 1-(4,5-Dichloro-thiophen-2-yl)-ethanone | C₆H₄Cl₂OS | 195.07 | 57681-59-1 | N/A |

| 1-(3-Bromo-2-thienyl)ethanone | C₆H₅BrOS | 205.08 | 59336-98-0 | N/A |

| 1-(3,6-Dichlorobenzo[b]thiophen-2-yl)ethanone | C₁₀H₆Cl₂OS | 245.13 | 109974-56-7 | N/A |

Data for isomers is included for comparative purposes. N/A indicates data was not available in the searched literature.

The crystal structure of a derivative of 1-(2,5-dichloro-thiophen-3-yl)-ethanone has been studied, revealing details about its molecular geometry. nih.gov Specifically, in (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, the quinoline (B57606) and thiophene ring systems are nearly coplanar. nih.gov

The research interest in dichlorinated thienyl ethanones primarily stems from their utility as synthetic intermediates. The presence of multiple reactive sites—the ketone carbonyl, the methyl group protons, and the chlorinated thiophene ring—allows for diverse chemical modifications. These compounds are valuable building blocks for creating more complex molecules with potential applications in various fields.

One significant area of research is in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of biological activities, and dichlorinated thienyl ethanones can serve as precursors to novel therapeutic agents. For example, they can be used to synthesize chalcones, a class of compounds known for their anti-inflammatory and anticancer properties. youtube.com

In materials science, thiophene-based structures are fundamental to the development of organic semiconductors. The electronic properties of the thiophene ring can be tuned by substitution, and halogenated thiophenes are often used as building blocks for conjugated polymers and small molecules for applications in electronics. beilstein-journals.org For example, related thieno[3,2-b]thiophene (B52689) derivatives have been synthesized for use in organic light-emitting diodes (OLEDs). beilstein-journals.org Furthermore, some dichlorinated aromatic ketones serve as important intermediates in the synthesis of pesticides. google.com

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H4Cl2OS |

|---|---|

Molekulargewicht |

195.07 g/mol |

IUPAC-Name |

1-(3,5-dichlorothiophen-2-yl)ethanone |

InChI |

InChI=1S/C6H4Cl2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 |

InChI-Schlüssel |

KPGXBGZADBMUMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C=C(S1)Cl)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies for Dichlorinated Thienyl Ethanones

Direct Acylation Methodologies for Substituted Thiophenes

Direct acylation of the thiophene (B33073) ring is a primary strategy for introducing the ethanone (B97240) moiety. However, the presence of deactivating and directing chloro substituents presents unique challenges.

Electrophilic Acylation (e.g., Friedel-Crafts) of Halogenated Thiophenes

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of acylthiophenes, this reaction proceeds via electrophilic aromatic substitution. sigmaaldrich.comorganic-chemistry.org Common acylating agents include acetic anhydride and acetyl chloride, while catalysts like aluminum chloride, stannic chloride, and titanium tetrachloride are frequently employed. google.com

The mechanism involves the formation of an acylium ion, which then acts as the electrophile, attacking the electron-rich thiophene ring. sigmaaldrich.com In the case of thiophene itself, acylation predominantly occurs at the 2-position due to the superior stabilization of the cationic intermediate through resonance. stackexchange.com The presence of halogen substituents, however, complicates this process. Halogens are deactivating groups, making the thiophene ring less susceptible to electrophilic attack.

Historically, the synthesis of acylated thiophenes often required stoichiometric amounts of catalysts like aluminum chloride, which form stable complexes with the resulting ketone product. google.com This not only adds to the cost but also complicates the workup procedure.

Regiochemical Control in Dichlorothiophene Acylation

Achieving the desired regiochemistry in the acylation of dichlorothiophenes is a significant synthetic hurdle. The directing effects of the two chlorine atoms on the thiophene ring determine the position of the incoming acyl group. In the case of 2,4-dichlorothiophene (B3031161), the starting material for the target compound 1-(3,5-dichloro-thiophen-2-yl)-ethanone, the chlorine at the 2-position and the chlorine at the 4-position exert competing influences.

Generally, electrophilic substitution on a substituted thiophene ring is directed by the nature of the existing substituent. google.com For thiophenes with an electronegative substituent (like a halogen) in the 2-position, the incoming acyl group tends to occupy the 5-position. google.com Conversely, a substituent at the 3-position often directs acylation to the 2-position. google.com The interplay of these electronic effects in a dichlorinated system can lead to a mixture of products, necessitating careful optimization of reaction conditions to favor the desired isomer. The steric hindrance imposed by the substituents can also play a role in determining the site of acylation. beilstein-journals.org

Chemo- and Regioselective Functionalization Approaches

Beyond direct acylation, functionalization of a pre-existing substituted thiophene offers an alternative route. These methods rely on the selective reaction of one functional group in the presence of others. For instance, a thiophene ring could be first halogenated and then subjected to a metal-catalyzed cross-coupling reaction to introduce the acetyl group.

Achieving high chemo- and regioselectivity is paramount. nih.gov This means that the chosen reaction must selectively target the desired position on the thiophene ring without affecting the chloro substituents or other parts of the molecule. The choice of catalyst, solvent, and reaction conditions is critical in controlling the outcome of these transformations. researchgate.net

Emerging and Sustainable Synthesis Techniques

Recent advances in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These emerging techniques are increasingly being applied to the synthesis of heterocyclic compounds like dichlorinated thienyl ethanones.

Non-Conventional Activation Methods (Microwave, Sonochemistry, Mechanochemistry)

Non-conventional activation methods offer significant advantages over traditional heating.

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in Friedel-Crafts acylations. sigmaaldrich.com The direct and efficient heating of the reaction mixture can lead to faster formation of the acylium ion and subsequent ketone product.

Sonochemistry , the application of ultrasound to chemical reactions, can enhance reaction rates and yields. researchgate.netnih.gov The phenomenon of acoustic cavitation creates localized high-temperature and high-pressure zones, promoting the chemical transformation. researchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net

Mechanochemistry , which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free and often more sustainable approach. acs.orgrsc.org This method has been demonstrated for the synthesis of ketones from acyl chlorides and boronic acids, showcasing excellent chemoselectivity. acs.org

Catalytic Synthesis Protocols

The development of novel catalytic systems is a major focus of modern organic synthesis. For the acylation of thiophenes, several alternatives to traditional Lewis acids have been explored.

Phosphoric acid has been used as a catalyst for the continuous acylation of thiophenes, offering an advantage over stoichiometric aluminum chloride by avoiding the formation of stable complexes with the product. google.com Other catalysts, such as zinc halides, have also been shown to be effective in smaller, catalytic amounts for the acylation of heterocycles like thiophene. google.com The use of catalytic amounts of a catalyst simplifies the process and reduces waste. google.com Recent research has also explored the use of metal triflates and ionic liquids as "green" catalyst systems for Friedel-Crafts acylation. sigmaaldrich.com

Below is a table summarizing various synthetic approaches to ketones, some of which are applicable to the synthesis of the target compound.

| Synthetic Approach | Catalyst/Reagent | Key Features |

| Friedel-Crafts Acylation | AlCl₃, SnCl₄ | Traditional method, can require stoichiometric catalyst. sigmaaldrich.comgoogle.com |

| Catalytic Acylation | Phosphoric Acid, Zinc Halide | Uses catalytic amounts, more efficient. google.comgoogle.com |

| Microwave-Assisted Synthesis | Erbium trifluoromethanesulfonate | Reduced reaction times, improved yields. sigmaaldrich.com |

| Mechanochemical Synthesis | Palladium catalyst | Solvent-free, high chemoselectivity. acs.org |

Isolation and Purification Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on the purity of its synthetic intermediates. The isolation and purification of these intermediates are critical steps to ensure high yields and purity of the final product, removing unreacted starting materials, byproducts, and other impurities. The primary intermediate of concern is the starting material, 3,5-dichlorothiophene, and the crude product mixture following the acylation reaction.

The purification strategies for these intermediates often involve a combination of techniques, including extraction, distillation, chromatography, and crystallization. The choice of method depends on the physical and chemical properties of the compounds in the mixture, such as their boiling points, solubility, and polarity.

A common synthetic route to this compound is the Friedel-Crafts acylation of 3,5-dichlorothiophene. The crude product from this reaction is a mixture containing the desired product, unreacted 3,5-dichlorothiophene, and potentially polysubstituted byproducts.

Purification of 3,5-Dichlorothiophene (Starting Material)

Ensuring the purity of the starting material, 3,5-dichlorothiophene, is crucial. Commercially available 3,5-dichlorothiophene may contain isomers and other impurities. Fractional distillation is a primary method for its purification, leveraging differences in boiling points among the components.

The table below outlines the physical properties of 3,5-dichlorothiophene relevant to its purification.

Table 1: Physical Properties of 3,5-Dichlorothiophene

| Property | Value |

| Molecular Formula | C₄H₂Cl₂S |

| Molecular Weight | 153.03 g/mol |

| Boiling Point | 173-174 °C |

| Density | 1.45 g/mL |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695), ether, and acetone. |

Note: Data is compiled from various chemical suppliers and databases.

Isolation and Purification of Crude this compound

Following the acylation of 3,5-dichlorothiophene, the reaction mixture is typically subjected to a work-up procedure to isolate the crude product. This often involves quenching the reaction with water or ice, followed by extraction with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities, and subsequently dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

After the initial work-up, the crude product, which is a mixture of this compound and unreacted starting materials, requires further purification. The common techniques employed are distillation, chromatography, and crystallization.

Distillation:

Vacuum distillation can be effective in separating the product from lower-boiling impurities and unreacted 3,5-dichlorothiophene. The significant difference in boiling points between the starting material and the product allows for efficient separation.

Chromatography:

Column chromatography is a widely used and effective method for purifying the crude product. chemicalbook.com Silica gel is the typical stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used. chemicalbook.com The polarity difference between the less polar 3,5-dichlorothiophene and the more polar this compound allows for their separation. Fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to isolate the pure product. chemicalbook.com For acetylated compounds, specialized techniques like cation-exchange high-performance liquid chromatography (HPLC) can be utilized to separate species based on charge and hydrophilicity, which is altered by the degree of acetylation. nih.gov

Crystallization:

Crystallization is an effective final purification step for solid products. nih.gov The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. mdpi.com The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. Ethanol is a solvent that has been used for the crystallization of a related dichlorothiophenyl ethanone derivative. nih.gov

The physical properties of the final product are essential for determining the most effective purification strategy.

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂OS |

| Molecular Weight | 195.07 g/mol |

| Appearance | Solid |

| Melting Point | 46-48 °C |

| Boiling Point | 118-120 °C at 5 mmHg |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Note: Data is compiled from various chemical suppliers and databases.

By employing these isolation and purification techniques, high-purity synthetic intermediates can be obtained, which is a prerequisite for the successful and efficient synthesis of this compound.

Chemical Reactivity and Derivatization Pathways of Dichlorinated Thienyl Ethanones

Transformations of the Carbonyl Moiety

The acetyl group, consisting of a carbonyl (C=O) and a methyl (CH₃) moiety, is a primary site for chemical modification. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate.

One of the most fundamental reactions involving the acetyl group of 1-(3,5-dichloro-thiophen-2-yl)-ethanone is the base-catalyzed condensation with aromatic aldehydes, known as the Claisen-Schmidt condensation, to form chalcones. organic-chemistry.orgrsc.org Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of various biologically active heterocyclic compounds, such as flavonoids and isoflavonoids. rsc.orgsigmaaldrich.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. organic-chemistry.org The base abstracts a proton from the α-carbon of the ethanone (B97240) to generate a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325). organic-chemistry.orgsigmaaldrich.com Solvent-free methods, involving grinding the reactants with a solid base, have also been developed. sigmaaldrich.comnih.gov The general scheme for this reaction is presented below.

General Scheme for Chalcone Synthesis

This compound reacts with a substituted benzaldehyde (B42025) in the presence of a base (e.g., KOH in EtOH) to yield a dichlorinated thienyl chalcone derivative.

The following table summarizes typical conditions for Claisen-Schmidt condensation reactions.

| Ketone Reactant | Aldehyde Reactant | Catalyst/Solvent | Outcome | Reference(s) |

| Acetophenone derivative | Benzaldehyde derivative | KOH / EtOH | Chalcone derivative | organic-chemistry.org |

| 4´-chloroacetophenone | Benzaldehyde | NaOH (solid) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | nih.gov |

| Aryl methyl ketones | Aromatic aldehydes | Ba(OH)₂, NaOH, or KOH | Chalcone derivatives | organic-chemistry.org |

The electrophilic nature of the carbonyl carbon in this compound allows for nucleophilic addition reactions with a variety of reagents. These addition products can then undergo subsequent intramolecular cyclization and dehydration to form diverse heterocyclic systems.

A prominent example is the reaction with hydrazine (B178648) or its derivatives to form hydrazones, which are precursors to pyrazoles. For instance, the related isomer 2,5-dichloro-3-acetylthiophene reacts with 4-hydrazino-8-(trifluoromethyl)quinoline in refluxing ethanol (B145695) to yield the corresponding hydrazone. thieme.de This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by elimination of a water molecule.

This strategy can be extended to other binucleophiles to construct different five- or six-membered rings. The reaction of α,β-unsaturated carbonyl compounds (like the chalcones derived from the title compound) with reagents such as hydrazine or thiourea (B124793) is a common route to pyrazolines and pyrimidines, respectively. The initial nucleophilic Michael addition is often followed by an intramolecular condensation with the ketone carbonyl group.

| Reactant 1 | Reactant 2 | Solvent | Product Type | Reference(s) |

| 2,5-dichloro-3-acetylthiophene | 4-hydrazino-8-(trifluoromethyl)quinoline | Ethanol | Hydrazone | thieme.de |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | HCl/HOAc | - | Cyclocondensation product | wikipedia.org |

The carbonyl group of this compound can be subjected to both oxidative and reductive transformations to access different functional groups.

Oxidative Transformations: The Baeyer-Villiger oxidation converts ketones into esters using peroxyacids (e.g., m-CPBA) or peroxides. organic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. sigmaaldrich.com The regioselectivity is determined by the migratory aptitude of the attached groups, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org For this compound, this would likely lead to the formation of 3,5-dichlorothien-2-yl acetate (B1210297), as aryl groups generally have a higher migratory aptitude than methyl groups.

Reductive Transformations: The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohol: Catalytic hydrogenation or, more commonly, the use of metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to the corresponding 1-(3,5-dichloro-thiophen-2-yl)-ethanol. nih.gov Asymmetric reduction to produce specific chiral alcohols can be achieved using biocatalytic methods with whole cells or isolated enzymes (carbonyl reductases). nih.govresearchgate.net

Reduction to Methylene Group (Deoxygenation): The Wolff-Kishner reduction is a classic method to convert a ketone to an alkane under strongly basic conditions. wikipedia.orgalfa-chemistry.combyjus.com The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base (like KOH) in a high-boiling solvent (like diethylene glycol), leading to the elimination of nitrogen gas and formation of the corresponding ethyl-substituted dichlorothiophene. organic-chemistry.orglibretexts.org

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Oxidation | |||

| Baeyer-Villiger | Peroxyacids (e.g., m-CPBA), H₂O₂ | Ester | nih.govorganic-chemistry.orgwikipedia.org |

| Reduction | |||

| To Alcohol | NaBH₄, Carbonyl Reductase | Secondary Alcohol | nih.govnih.govresearchgate.net |

| To Methylene | Hydrazine, KOH (Wolff-Kishner) | Alkane | wikipedia.orgbyjus.comorganic-chemistry.org |

Reactions Involving the Dichlorothiophene Nucleus

The two chlorine atoms on the thiophene (B33073) ring are key handles for further molecular elaboration. Their reactivity is influenced by the electron-donating nature of the sulfur heteroatom and the electron-withdrawing effect of the acetyl group.

The chlorine atoms on the thiophene ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is facilitated by the presence of an electron-withdrawing group, such as the acetyl group in the target molecule, positioned ortho or para to the leaving group (the halogen). wikipedia.orglibretexts.org The acetyl group at the 2-position strongly activates the chlorine at the 3-position for nucleophilic attack. The reaction typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This pathway allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles. The reactivity of halogens on heteroaromatic rings like pyridine (B92270) is well-documented and provides a model for the behavior of dichlorothiophenes. wikipedia.orgyoutube.com

The chlorine atoms serve as excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl structures or introducing alkyl or vinyl groups.

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.org It provides a direct method for the vinylation of the thiophene ring.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, typically a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes.

The differential reactivity of the two chlorine atoms, or the use of specific reaction conditions, can potentially allow for selective or sequential cross-coupling reactions, enabling the stepwise and controlled elaboration of the dichlorothiophene core. wikipedia.orglibretexts.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference(s) |

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | libretexts.org |

| Heck-Mizoroki | Alkene | Pd catalyst + Base | C(sp²)-C(sp²) (vinyl) | wikipedia.orgtaylorandfrancis.com |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) + Base | C(sp²)-C(sp) | wikipedia.orgorganic-chemistry.org |

Annulation Reactions for Fused Heterocyclic Systems

The scaffold of this compound serves as a versatile starting point for the synthesis of various fused heterocyclic systems through annulation reactions. thieme.com These reactions involve the construction of a new ring onto the existing dichlorinated thiophene core. The acetyl group, in particular, provides a reactive handle for cyclization strategies, enabling the formation of complex polycyclic molecules.

A prominent pathway for achieving this is through the initial conversion of the ethanone into a more elaborate intermediate, which then undergoes intramolecular cyclization. A key example is the Gewald reaction, which, although a multi-component reaction in itself, produces a 2-aminothiophene derivative that is a crucial precursor for subsequent annulation. wikipedia.orgumich.eduresearchgate.net

Starting with this compound, a Knoevenagel condensation with an active methylene nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), followed by the addition of elemental sulfur and a base, would yield a highly substituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This intermediate, possessing both an amino group and a cyano or ester group ortho to each other on a newly formed ring, is primed for further cyclization. For instance, these functional groups can react with an appropriate reagent to build a pyridine ring fused to the thiophene, resulting in a thieno[2,3-b]pyridine (B153569) system. nih.govmdpi.comresearchgate.net Thieno[2,3-b]pyridines are a significant class of compounds investigated for various biological activities. nih.govresearchgate.net

The general strategy involves the reaction of the 2-aminothiophene intermediate with compounds like α,β-unsaturated ketones or 1,3-dicarbonyl compounds, leading to the formation of the fused pyridine ring. researchgate.net The specific substituents on the final fused system can be controlled by the choice of the active methylene nitrile and the cyclizing agent used in the subsequent annulation step.

Table 1: Annulation Reaction for Thieno[2,3-b]pyridine Synthesis

| Starting Material | Reactants | Reaction Conditions | Fused Heterocyclic Product |

|---|---|---|---|

| 2-Amino-3-cyano-4-(3,5-dichloro-thiophen-2-yl)-thiophene | 1,3-Diketone (e.g., Acetylacetone) | Acid or base catalysis, heating | Substituted Thieno[2,3-b]pyridine |

| 2-Amino-3-carboethoxy-4-(3,5-dichloro-thiophen-2-yl)-thiophene | α,β-Unsaturated Ketone | Reflux in a high-boiling solvent (e.g., Dowtherm A) | Substituted Thieno[2,3-b]pyridinone |

| 2-Amino-3-cyano-4-(3,5-dichloro-thiophen-2-yl)-thiophene | Ethyl acetoacetate | Heating in acetic acid with ammonium (B1175870) acetate | Amino-substituted Thieno[2,3-b]pyridine |

Multi-Component Reactions (MCRs) Incorporating Dichlorinated Thienyl Ethanone Scaffolds

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. nih.govmdpi.comtaylorfrancis.com The this compound scaffold is an excellent candidate for use as the carbonyl component in various MCRs, allowing for the rapid generation of molecular diversity. nih.gov

The Gewald three-component reaction (G-3CR) is a prime example of an MCR directly applicable to this compound. organic-chemistry.orgnih.gov By reacting the ethanone with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, a polysubstituted 2-aminothiophene is formed in a one-pot synthesis. wikipedia.org This product itself can be a final target or a key intermediate for further derivatization, as discussed in the previous section. umich.edu

Beyond the Gewald reaction, the dichlorinated thienyl ethanone can participate as the ketone component in other well-known MCRs. For example, in a Hantzsch dihydropyridine (B1217469) synthesis, it can react with an aldehyde and two equivalents of a β-ketoester in the presence of ammonia (B1221849) to generate highly substituted dihydropyridines bearing the dichlorothienyl moiety. nih.govbaranlab.org Similarly, in a Biginelli-type reaction, it could potentially react with an aldehyde and urea (B33335) or thiourea to produce dihydropyrimidinones or thiones, further expanding the structural diversity achievable from this starting material. nih.gov

The utility of this compound in MCRs provides a powerful and atom-economical route to complex molecules, where the dichlorothiophene unit can be incorporated into a wide array of heterocyclic frameworks.

Table 2: Multi-Component Reactions (MCRs) with this compound

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocyclic Scaffold |

|---|---|---|---|---|

| Gewald Reaction | This compound | Active Methylene Nitrile (e.g., Malononitrile) | Elemental Sulfur | 2-Aminothiophene |

| Hantzsch Dihydropyridine Synthesis | This compound | Aldehyde (e.g., Benzaldehyde) | β-Ketoester & Ammonia (e.g., Ethyl acetoacetate) | Dihydropyridine |

| Biginelli Reaction | This compound | Aldehyde (e.g., 4-Chlorobenzaldehyde) | Urea or Thiourea | Dihydropyrimidinone/-thione |

Applications As Precursors in Complex Chemical Synthesis

Building Blocks for Novel Heterocyclic Compounds

The reactivity of 1-(3,5-dichloro-thiophen-2-yl)-ethanone makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The ketone functional group readily participates in condensation and cyclization reactions, while the chlorine atoms can be displaced by nucleophiles, offering multiple pathways for molecular diversification.

Thiazole (B1198619) Derivatives

Thiazole moieties are significant structural motifs in many biologically active compounds. The synthesis of thiazole derivatives often involves the reaction of a compound containing a keto group with a source of sulfur and nitrogen. For instance, chalcones derived from this compound can be reacted with thiourea (B124793) in the presence of an acid catalyst to yield 1,3-thiazin-2-amine derivatives, which are closely related to thiazoles. researchgate.net The general synthetic approach involves the initial formation of a chalcone (B49325) via a Claisen-Schmidt condensation of this compound with an appropriate aldehyde. This intermediate then undergoes cyclization with thiourea to form the thiazine (B8601807) ring. researchgate.net

Oxadiazole and Triazole Frameworks

The synthesis of five-membered heterocyclic rings containing two or three heteroatoms, such as oxadiazoles (B1248032) and triazoles, can be achieved using this compound as a starting material. The general strategy involves the conversion of the acetyl group into a hydrazone or a similar intermediate, which can then undergo cyclization.

For the synthesis of pyrazole (B372694) derivatives, a class of compounds structurally related to triazoles, chalcones derived from this compound are key intermediates. researchgate.net These chalcones are prepared by the Claisen-Schmidt condensation of this compound with various aldehydes. bohrium.com The resulting α,β-unsaturated ketones can then be reacted with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield pyrazolines, which can be further modified to obtain a variety of substituted pyrazoles. researchgate.netresearchgate.net For example, the condensation of this compound with 1- or 2-naphthaldehyde (B31174) produces chalcones that serve as precursors for the synthesis of 3-(2,5-dichlorothiophen-3-yl)-4,5-dihydro-5-(naphthalen-1 or 2-yl)-1H-pyrazoles. researchgate.net

While direct synthesis of oxadiazoles from this compound is not extensively documented in the provided search results, the established pathways to hydrazones and other reactive intermediates from this precursor suggest its potential in accessing oxadiazole frameworks through established synthetic methodologies.

Pyridine (B92270) and Other Nitrogen-Containing Heterocycles

The construction of pyridine rings and other nitrogen-containing heterocycles from this compound is a well-established application. One-pot reactions involving the condensation of this compound, various aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) or ethyl cyanoacetate (B8463686) are employed to synthesize substituted pyridines. researchgate.net For instance, the reaction of chalcones derived from this compound with malononitrile (B47326) in a basic medium leads to the formation of 2-methoxypyridine-3-carbonitriles in good yields. researchgate.net

Furthermore, this precursor is instrumental in synthesizing 3,4-dihydropyrimidine-2(1H)-thiones through a one-pot reaction with aryl aldehydes and thiourea in a methanolic solution of potassium hydroxide (B78521). researchgate.net

Scaffold for Polycyclic Aromatic Hydrocarbons and Fused Systems

This compound is a valuable scaffold for the synthesis of fused heterocyclic systems, where the thiophene (B33073) ring is annulated with other rings. These fused systems are of interest for their unique electronic properties and potential applications in materials science and medicinal chemistry.

A notable example is the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. This is achieved through the direct reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate, which is derived from this compound, with aryl isothiocyanates. bohrium.com This reaction facilitates the construction of a 4-oxothiopyran ring fused to the thiophene core. bohrium.com

Additionally, this precursor is utilized in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. The synthesis of ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, for example, starts from 2,5-dichlorothiophene-3-carboxylic acid, which can be prepared by the oxidation of this compound.

The formation of chalcones from this compound also opens pathways to larger aromatic systems. For instance, bis-chalcones have been prepared by reacting terephthalaldehyde (B141574) with this compound. bohrium.com These bis-chalcones can serve as building blocks for more complex polycyclic structures. The condensation with naphthaldehydes to form pyrazoles with naphthalene (B1677914) moieties further illustrates its utility in building polycyclic systems. researchgate.net

Development of Complex Organic Ligands and Reagents

The diverse array of nitrogen and sulfur-containing heterocyclic compounds synthesized from this compound possess inherent potential as ligands for metal coordination. The heteroatoms in these rings can act as donor sites for metal ions, making them suitable for the construction of metal-organic frameworks (MOFs) and other coordination complexes.

While specific studies focusing solely on the development of ligands from this precursor are not extensively detailed, the synthesis of various heterocycles like pyrazoles, pyridines, and thiazines implies their utility in this area. researchgate.netresearchgate.net For example, derivatives of 3-acetyl-5-chlorothiophene, a related compound, are mentioned as organic ligands for MOF materials. researchgate.net The functional groups on these heterocyclic rings can be further modified to tune the electronic and steric properties of the resulting ligands, allowing for the design of catalysts and functional materials with specific properties. For instance, the reaction of 1-(2,5-dichloro-3-thienyl)-4,4,4-trifluoro-1,3-butanedione, synthesized from this compound, showcases the introduction of fluorine atoms, which can significantly alter the coordination properties of the resulting molecule.

Contributions to Material Science Research

Thiophene-based compounds are of significant interest in material science due to their electronic properties, which make them suitable for applications in organic electronics. This compound and its derivatives are explored for their potential in creating advanced materials like conductive polymers and organic semiconductors.

The incorporation of this compound into polymer matrices has been shown to enhance electrical conductivity and stability, which are crucial for electronic applications. Poly(3-acetylthiophene), a conductive polymer, is synthesized from the monomer 3-acetylthiophene, a close structural analog. The synthesis of such polymers can occur through chemical or electrochemical oxidative polymerization, leading to a conjugated polymer backbone responsible for its electrical and optical properties. The presence of the dichloro-substituents in this compound offers a handle for further functionalization, potentially leading to polymers with tailored properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Below is a data table summarizing some of the key applications and the resulting compounds or material types derived from this compound.

| Application Area | Resulting Compound/Material Type | Key Intermediates/Reaction Type |

| Heterocyclic Synthesis | Thiazole and Thiazine Derivatives | Chalcones, Cyclization with Thiourea |

| Pyrazole Derivatives | Chalcones, Cyclization with Hydrazine | |

| Pyridine Derivatives | One-pot condensation with aldehydes and nitrogen source | |

| Dihydropyrimidine-thiones | One-pot reaction with aldehydes and thiourea | |

| Fused Systems | Thieno[2,3-b]thiopyran-4-ones | Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate, Reaction with isothiocyanates |

| Thieno[2,3-b]pyridines | 2,5-Dichlorothiophene-3-carboxylic acid | |

| Polycyclic Aromatic Systems | Bis-chalcones, Naphthalene-containing pyrazoles | |

| Material Science | Conductive Polymers, Organic Semiconductors | Incorporation into polymer matrices, potential for polythiophene synthesis |

Computational and Spectroscopic Investigations of Dichlorinated Thienyl Ethanones

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules at the atomic level. These methods provide insights into molecular geometry, electronic distribution, and conformational preferences that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. For 1-(3,5-Dichloro-thiophen-2-yl)-ethanone, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in determining its ground-state properties. These calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

The presence of the acetyl group at the C2 position and chlorine atoms at the C3 and C5 positions of the thiophene (B33073) ring introduces steric and electronic effects that dictate the molecule's preferred conformation. The orientation of the acetyl group relative to the thiophene ring is a key conformational feature. DFT calculations can elucidate whether the planar conformation, where the acetyl group is coplanar with the thiophene ring, is the most stable arrangement. The rotational barrier of the acetyl group can also be calculated to understand the molecule's flexibility.

Ab Initio and Semi-Empirical Methods for Electronic Structure

While DFT is widely used, other computational methods also offer valuable insights into the electronic structure of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally intensive, approach to solving the electronic Schrödinger equation. These methods can be used to refine the understanding of electron correlation effects on the molecular properties.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative for calculating electronic structure. These methods are particularly useful for preliminary investigations of large molecular systems or for providing qualitative insights. For the title compound, these methods can be employed to quickly survey its electronic properties before undertaking more demanding DFT or ab initio calculations.

Spectroscopic Data Interpretation and Theoretical Prediction

Spectroscopy provides a window into the vibrational and electronic properties of molecules. In conjunction with theoretical calculations, it allows for a comprehensive understanding of the structure-property relationships in this compound.

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical frequency calculations using DFT methods are crucial for the assignment of experimental vibrational bands. bldpharm.com For this compound, characteristic vibrational modes are expected for the thiophene ring, the carbonyl group (C=O), the methyl group (CH₃), and the carbon-chlorine (C-Cl) bonds.

The calculated vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be compared with experimental data for validation. bldpharm.com The table below presents the predicted vibrational frequencies for key functional groups of this compound based on DFT calculations of similar molecules.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (thiophene ring) | 3100 - 3000 | Stretching vibration of the C-H bond on the thiophene ring. |

| C-H stretching (methyl group) | 3000 - 2850 | Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group. |

| C=O stretching | 1700 - 1660 | Stretching vibration of the carbonyl group, sensitive to electronic effects. |

| C=C stretching (thiophene ring) | 1550 - 1400 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical environment of atomic nuclei. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT can provide accurate predictions of ¹H and ¹³C NMR spectra. nist.gov

For this compound, the ¹H NMR spectrum is expected to show a singlet for the remaining proton on the thiophene ring and a singlet for the methyl protons of the acetyl group. The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group. The tables below provide predicted chemical shifts based on data from analogous compounds. rsc.orgnih.govspectrabase.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | 7.0 - 7.5 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 188 - 192 |

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 130 - 135 |

| Thiophene C4 | 125 - 130 |

| Thiophene C5 | 135 - 140 |

Electronic Absorption (UV-Vis) Properties and Charge Transfer Phenomena

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. nist.gov The electronic transitions in this compound are expected to involve the π-system of the thiophene ring and the n- and π-orbitals of the carbonyl group.

The presence of both electron-donating (thiophene ring) and electron-withdrawing (acetyl and chloro) groups can lead to intramolecular charge transfer (ICT) phenomena. The lowest energy electronic transitions, which correspond to the absorption bands at the longest wavelengths in the UV-Vis spectrum, are often associated with the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Analysis of the HOMO and LUMO distributions can reveal the nature of these electronic transitions and the extent of charge transfer upon excitation.

Table 4: Predicted Electronic Absorption Properties of this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| λmax | 280 - 320 nm | Wavelength of maximum absorption, corresponding to the lowest energy electronic transition. |

| Nature of Transition | π → π* and n → π* | Electronic transitions involving the thiophene ring and the carbonyl group. |

Reaction Pathway Modeling and Mechanistic Elucidation through Computational Chemistry

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. While specific computational studies modeling the reaction pathway for this particular dichlorinated compound are not widely available in the literature, the mechanism can be elucidated by examining computational studies on the general Friedel-Crafts acylation of thiophene and other aromatic systems. researchgate.netasianpubs.orgnih.govyoutube.com

The next step is the electrophilic attack of the acylium ion on the electron-rich dichlorothiophene ring. The nucleophilicity of the carbon atoms on the aromatic ring, which is influenced by the attached substituents, determines the reactivity and regioselectivity of the substitution. nih.gov For 3,5-dichlorothiophene, the chlorine atoms are deactivating, electron-withdrawing groups, which makes the thiophene ring less reactive than thiophene itself. However, they direct electrophilic substitution to the vacant alpha-position (C2). Computational studies can predict the most favorable site of attack by calculating the energies of the possible intermediates (sigma-complexes or Wheland intermediates). researchgate.net

The final step is the deprotonation of the sigma-complex to restore the aromaticity of the thiophene ring. researchgate.net A base, which can be the [AlCl₄]⁻ complex or another species in the reaction mixture, abstracts the proton from the carbon atom where the acyl group has attached. youtube.com In some proposed mechanisms involving alkyl Lewis acids like EtAlCl₂, the ethyl anion from the catalyst can abstract the proton, leading to a non-acidic reaction medium. asianpubs.org

Energy decomposition analysis within computational models can further break down the barrier height of the reaction into contributions from electrostatic interactions, exchange-correlation, and steric effects, providing a deeper understanding of the factors controlling the reaction rate. nih.gov

In Silico Screening and Molecular Docking Simulations for Scaffold Optimization

The 1-(dichloro-thiophen-2-yl)-ethanone scaffold serves as a crucial starting material for the synthesis of a wide array of derivatives with potential biological activities. In silico screening and molecular docking simulations are powerful computational tools employed to guide the optimization of this scaffold, predicting the therapeutic potential of its derivatives and elucidating their mechanism of action at a molecular level. techscience.comnih.govmdpi.com These methods allow for the rapid evaluation of large libraries of compounds against specific biological targets, saving time and resources in the drug discovery process. mdpi.comresearchgate.net

Derivatives of dichlorinated thienyl ethanones, particularly chalcones and various heterocyclic systems, have been the subject of numerous computational studies to evaluate their potential as anticancer and antimicrobial agents. nih.govnih.govnih.govmdpi.com Molecular docking is used to predict the binding affinity and orientation of these compounds within the active site of a target protein. mdpi.com A more negative docking score generally indicates a stronger binding affinity between the ligand and the protein. nih.gov

For instance, chalcone (B49325) derivatives synthesized from 2-acetyl-chlorothiophene have been computationally evaluated against cancer-related proteins. Molecular docking studies have explored the interactions of these compounds with targets like the anti-apoptotic protein Bcl-2 and various kinase enzymes, which are often dysregulated in cancer. nih.govmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiophene-based ligand and the amino acid residues in the protein's binding pocket, providing insights for further structural modification to enhance potency and selectivity. nih.gov

Similarly, thiophene-containing scaffolds have been investigated for their antibacterial properties. Docking studies on derivatives have been performed against essential bacterial enzymes like glucosamine-6-phosphate synthase, a target for antibacterial drugs. nih.gov The results from these in silico analyses help to rationalize the observed in vitro activity and guide the design of new analogs with improved efficacy. nih.gov

The data from these computational studies are often presented in tables summarizing the binding affinities and interactions, facilitating the comparison between different derivatives and the identification of promising lead compounds.

Table 1: Molecular Docking of Dichlorinated Thiophene Derivatives against Cancer-Related Targets

| Compound Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | B-cell lymphoma 2 (2W3L) | -6.4 | nih.gov |

| (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | B-cell lymphoma 2 (2W3L) | -6.5 | nih.gov |

| (E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | B-cell lymphoma 2 (2W3L) | -6.8 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative 5 | FLT3 Kinase | -8.6 | mdpi.com |

| Thieno[2,3-d]pyrimidine derivative 8 | FLT3 Kinase | -8.2 | mdpi.com |

Table 2: Molecular Docking of Dichlorinated Thiophene Derivatives against Antibacterial Targets

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-1-(thiophen-2-yl)propenone | Glucosamine-6-phosphate synthase | -8.4 | nih.gov |

| (E)-3-(5-(4-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)propenone | Glucosamine-6-phosphate synthase | -8.2 | nih.gov |

| (E)-3-(5-(p-tolyl)furan-2-yl)-1-(thiophen-2-yl)propenone | Glucosamine-6-phosphate synthase | -8.1 | nih.gov |

Patent Landscape and Commercial Relevance in Chemical Synthesis

Overview of Patented Synthetic Routes Involving Dichlorothienyl Ethanones

Patented synthetic routes for dichlorothienyl ethanones and their analogs primarily revolve around the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method allows for the introduction of an acyl group onto an aromatic ring. In the context of 1-(3,5-dichloro-thiophen-2-yl)-ethanone, the synthesis would likely involve the acylation of 2,4-dichlorothiophene (B3031161) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride.

The general mechanism for this transformation is well-established and involves the formation of an acylium ion, which then attacks the electron-rich thiophene (B33073) ring. The reaction's regioselectivity is guided by the directing effects of the existing chloro substituents on the thiophene ring.

While specific patents detailing the synthesis of this compound are not readily found, numerous patents describe similar transformations for related compounds, such as the synthesis of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone derivatives. These patents often focus on optimizing reaction conditions to improve yield and purity, which are critical factors for industrial-scale production.

A representative, though generalized, synthetic scheme based on the Friedel-Crafts acylation is presented below:

Generalized Synthesis of a Dichlorothienyl Ethanone (B97240)

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 2,4-Dichlorothiophene | Acetyl Chloride | Aluminum Chloride | This compound | Friedel-Crafts Acylation |

It is important to note that variations in catalysts, solvents, and reaction temperatures are common in patented processes to maximize efficiency and minimize the formation of byproducts.

Role in the Synthesis of Patented Chemical Intermediates

The primary commercial value of this compound lies in its potential as a precursor to more complex, patent-protected molecules. The ketone functional group is highly versatile and can undergo a wide array of chemical transformations, including but not limited to:

Reduction: The ketone can be reduced to a secondary alcohol, which can then be used in further synthetic steps.

Halogenation: The alpha-carbon to the ketone can be halogenated to introduce further functionalization.

Condensation Reactions: The ketone can participate in various condensation reactions to build larger molecular scaffolds.

Patents for related dichlorinated phenyl ethanone derivatives highlight their importance as intermediates in the synthesis of pesticidally active isoxazoline-substituted benzamides. For instance, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is a key intermediate for such compounds. This suggests that this compound could similarly serve as a crucial intermediate in the synthesis of novel agrochemicals or pharmaceuticals where the dichlorothiophene moiety is a key pharmacophore.

The following table illustrates the potential of this compound as a scaffold for generating diverse chemical intermediates:

Potential Transformations of this compound for Intermediate Synthesis

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Sodium borohydride (B1222165) | 1-(3,5-Dichloro-thiophen-2-yl)-ethanol | Chiral building block |

| This compound | N-Bromosuccinimide | 2-Bromo-1-(3,5-dichloro-thiophen-2-yl)-ethanone | Intermediate for heterocycle synthesis |

| This compound | Hydrazine (B178648) | Hydrazone derivative | Precursor for pyrazole (B372694) synthesis |

Industrial Applications and Scalability Considerations

The industrial applications of this compound are likely centered on its role as a key raw material in multi-step syntheses. While direct large-scale applications of the compound itself are not documented, its value is realized in the final products derived from it. The presence of the dichlorothiophene core in various biologically active molecules underscores the potential industrial demand for this intermediate.

The scalability of the synthesis of this compound is a critical factor for its commercial viability. The Friedel-Crafts acylation, while a robust and well-understood reaction, presents several challenges on an industrial scale:

Catalyst Loading: The reaction often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant amounts of waste and complicate product purification.

Reaction Quenching: The quenching of the reaction mixture is often highly exothermic and requires careful control of temperature and addition rates.

Byproduct Formation: The potential for the formation of isomeric byproducts necessitates stringent purification protocols to ensure the quality of the final intermediate.

Modern advancements in catalysis, such as the use of solid acid catalysts or more efficient Lewis acids, aim to address some of these scalability issues by reducing catalyst loading and simplifying work-up procedures. The development of continuous flow processes for Friedel-Crafts acylations also offers a promising avenue for safer and more efficient large-scale production.

Future Research Directions and Emerging Paradigms for Dichlorinated Thienyl Ethanones

Chemoenzymatic and Biocatalytic Approaches in Synthesis

The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for creating complex molecules with high selectivity and under mild conditions. mdpi.com This chemoenzymatic approach is particularly relevant for producing chiral derivatives from prochiral ketones like 1-(3,5-dichloro-thiophen-2-yl)-ethanone.

Biocatalysis, utilizing whole cells or isolated enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), is a key focus. mdpi.comresearchgate.net Research has demonstrated the successful asymmetric reduction of various heteroaromatic ketones to their corresponding chiral alcohols with high enantiomeric excess. researchgate.net For instance, ketoreductases have been effectively used for the enantioselective reduction of analogous ketone precursors like 2-chloro-1-(3,4-difluorophenyl)ethanone, a key step in synthesizing pharmaceutical intermediates. researchgate.netresearchgate.net Future work will likely involve screening enzyme libraries and employing protein engineering to develop biocatalysts specifically tailored for the asymmetric reduction of this compound, providing access to valuable enantiomerically pure alcohols. These methods represent a green and efficient alternative to conventional chemical routes. mdpi.com

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Chemical Synthesis | Chemoenzymatic/Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or catalysts, can be complex. | High enantioselectivity and stereoselectivity are common. researchgate.net |

| Reaction Conditions | May require harsh conditions (high temp/pressure, strong acids/bases). | Typically mild conditions (near ambient temp/pressure, neutral pH). |

| Environmental Impact | Can generate significant chemical waste. | Generally considered a "greener" approach with less waste. mdpi.com |

| Catalyst | Often uses heavy metal catalysts. nih.gov | Uses renewable enzymes (biocatalysts). nih.gov |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a superior alternative to traditional batch processing for the scalable production of chemicals. nih.govnih.gov This technology offers significant advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and greater process control and automation. nih.govyoutube.com

The synthesis of this compound, which may involve potent reactions like Friedel-Crafts acylation, is an ideal candidate for transfer to a continuous flow process. nih.gov Flow reactors can mitigate the risks associated with highly reactive intermediates and allow for reaction conditions that are often inaccessible in batch mode. nih.gov This approach not only enhances safety and efficiency but also facilitates seamless multi-step syntheses without the need to isolate intermediates, significantly boosting productivity and paving the way for on-demand, industrial-scale manufacturing. nih.gov

Asymmetric Synthesis of Chiral Dichlorothienyl Ethanone (B97240) Derivatives

The chirality of a molecule is crucial in pharmaceuticals, as different enantiomers can have vastly different biological activities. nih.gov The carbonyl group of this compound is a key functional handle for introducing chirality. Asymmetric synthesis aims to convert this achiral starting material into a single, desired enantiomer. nih.gov

Future research will heavily focus on developing novel asymmetric methods. This includes the aforementioned biocatalytic reductions to produce chiral alcohols. researchgate.net Additionally, research into asymmetric C-C bond-forming reactions at the position adjacent to the carbonyl group or asymmetric additions to the carbonyl itself will be critical. The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, will be instrumental in achieving high levels of stereocontrol for reactions involving dichlorothienyl ethanone substrates. Success in this area is vital for synthesizing new chiral compounds for evaluation as potential bioactive agents. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Precise structural characterization is fundamental to understanding the properties and reactivity of this compound and its derivatives. While standard techniques like NMR and mass spectrometry remain essential, advanced methods are providing unprecedented levels of detail.

Single-crystal X-ray diffraction is a powerful tool for unambiguous structure determination. For example, the structural analysis of the related isomer, 1-(2,5-dichloro-3-thien-yl)ethanone, revealed crucial details about its molecular geometry, showing the acetyl group to be nearly coplanar with the thiophene (B33073) ring and identifying intermolecular interactions like halogen bonds and π-π stacking that govern its solid-state packing. nih.gov Future studies will apply similar techniques to this compound and its derivatives to understand their three-dimensional structures.

Table 2: Crystallographic Data for 1-(2,5-Dichloro-3-thien-yl)ethanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄Cl₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Intermolecular Contact (O⋯Cl) | 2.9494 (14) Å |

| π-π Stacking (Centroid-Centroid) | 3.5422 (10) Å |

| Thiophene/Acetyl Dihedral Angle | 4.01 (2)° |

Data sourced from a study on a structural isomer of the title compound. nih.gov

Further research will also leverage advanced 2D NMR techniques (COSY, HSQC, HMBC) for complete signal assignment and computational chemistry to correlate spectroscopic data with molecular conformations and electronic properties.

Exploration of Novel Reaction Media and Catalyst Systems

The pursuit of green and sustainable chemistry is driving innovation in reaction media and catalyst design. Traditional syntheses of thienyl ketones often rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) in chlorinated solvents, which pose environmental and workup challenges. nih.gov

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm regioselectivity by observing the thiophene ring proton shifts (δ 7.2–7.5 ppm for aromatic protons) and the acetyl carbonyl signal (δ 190–210 ppm in ¹³C).

- IR spectroscopy : Detect the ketone C=O stretch (~1680 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹).

- X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve twinning or high-resolution data, while SHELXS aids in phase determination for challenging crystals .

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or polymorphic forms. Mitigation strategies include:

- Cross-validation : Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₆H₄Cl₂OS) and rule out isotopic interference.

- Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .

What role does this compound play in the synthesis of heterocyclic drug candidates?

Advanced Research Question

The compound serves as a precursor for bioactive heterocycles:

- Pyrazole derivatives : React with hydrazines under acidic conditions to form pyrazole rings, as seen in antitumor agents .

- Thiazolidinones : Condensation with thioureas yields antimicrobial scaffolds. Optimize yields by varying catalysts (e.g., p-TsOH vs. ZnCl₂) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids enables functionalization for kinase inhibitors .

How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. The thiophene ring’s electron-rich 2-position is prone to electrophilic attack.

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in halogenation or nitration.

- DFT-based transition state modeling : Assess activation energies for competing pathways (e.g., C-2 vs. C-5 substitution) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

Crystallization difficulties often stem from:

- Low melting point (~60–70°C): Use slow evaporation in high-boiling solvents (toluene or ethyl acetate).

- Polymorphism : Screen solvents (ethanol, acetonitrile) to isolate stable polymorphs.

- Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement .

How does the electronic structure of this compound influence its applications in materials science?

Advanced Research Question

The electron-withdrawing Cl and C=O groups enhance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.